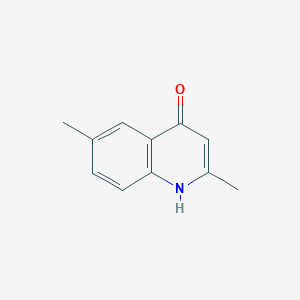

2,6-Dimethylquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWRRPBOJDRHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935449 | |

| Record name | 2,6-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15644-82-3 | |

| Record name | 15644-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2,6-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,6-Dimethylquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug development. This document details its physicochemical characteristics, synthesis, and potential biological activities, presenting data in a structured format for ease of reference and comparison.

Core Chemical and Physical Properties

This compound, also known as 2,6-dimethyl-4-hydroxyquinoline, is a heterocyclic aromatic organic compound. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 15644-82-3 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Melting Point | 283-287 °C | [1] |

| Boiling Point (Predicted) | 324.5 ± 37.0 °C | [1] |

| Appearance | Light brown crystalline powder (Data for isomeric 2,6-Dimethylquinoline) | [2] |

| Solubility | Likely sparingly soluble in water and more soluble in organic solvents such as ethanol and acetone. (Inferred from isomeric 2,6-Dimethylquinoline) | [3] |

Spectroscopic Data

Note: The following data is for 2,6-Dimethylquinoline (CAS: 877-43-0) and should be used as an estimation for this compound.

| Spectroscopic Data | Observed Peaks/Signals (for 2,6-Dimethylquinoline) |

| ¹H NMR | Data not explicitly detailed in search results. |

| ¹³C NMR | Data not explicitly detailed in search results. |

| Infrared (IR) Spectroscopy | Data available via various techniques (KBr pellet, ATR-Neat).[2] |

| Mass Spectrometry (GC-MS) | Molecular Ion (m/z): 157.[2] |

Synthesis of this compound

The most common and established method for the synthesis of 4-hydroxyquinolines, including this compound, is the Conrad-Limpach synthesis .[4][5] This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of this compound, the reactants are p-toluidine and ethyl acetoacetate.

Experimental Protocol: Conrad-Limpach Synthesis

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Formation of the β-aminoacrylate

-

In a round-bottom flask, combine equimolar amounts of p-toluidine and ethyl acetoacetate.

-

The reaction can be performed neat or in a suitable solvent like ethanol.

-

A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

The mixture is typically stirred at room temperature or gently heated to reflux for several hours.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent (if used) is removed under reduced pressure to yield the crude ethyl 3-(p-tolylamino)crotonate.

Step 2: Thermal Cyclization

-

The crude β-aminoacrylate from Step 1 is added to a high-boiling point, inert solvent such as mineral oil or Dowtherm A in a round-bottom flask equipped with a reflux condenser.[6]

-

The mixture is heated to a high temperature, typically around 250 °C.[4][5]

-

The reaction is maintained at this temperature for a period of 30 minutes to a few hours, during which the cyclization and elimination of ethanol occur.

-

The progress of the cyclization can be monitored by TLC.

-

After the reaction is complete, the mixture is allowed to cool to room temperature, which should cause the this compound product to precipitate.

-

The solid product is collected by vacuum filtration and washed with a non-polar solvent (e.g., hexane or toluene) to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Potential Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, the broader class of 2,6-disubstituted quinolines has demonstrated significant antifungal activity , particularly against Candida species.[7]

The proposed mechanism of action for some antifungal quinoline derivatives involves the disruption of fungal cell integrity. This can occur through several pathways:

-

Cell Membrane Damage: The compound may interfere with the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.

-

Induction of Reactive Oxygen Species (ROS): Some quinoline derivatives have been shown to induce the accumulation of endogenous ROS within fungal cells.[7] This leads to oxidative stress, damaging cellular components such as proteins, lipids, and DNA, ultimately resulting in cell death.

This guide serves as a foundational resource for professionals engaged in research and development involving quinoline derivatives. Further experimental validation is recommended to confirm the specific properties and biological activities of this compound.

References

- 1. 2,6-Dimethyl-4-quinolinol(15644-82-3) 1H NMR [m.chemicalbook.com]

- 2. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. synarchive.com [synarchive.com]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of fungicidal 2,6-disubstituted quinolines with activity against Candida biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,6-Dimethylquinolin-4-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethylquinolin-4-ol (CAS No. 15644-82-3), a quinoline derivative of interest to researchers in medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, characterization, and further research.

Compound Identification

Compound Name: this compound Synonyms: 2,6-Dimethyl-4-hydroxyquinoline, 2,6-dimethyl-1H-quinolin-4-one CAS Number: 15644-82-3 Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound.

¹H NMR Spectroscopic Data

A proton NMR spectrum for 2,6-Dimethyl-4-quinolinol is available, though specific peak assignments and coupling constants require direct access to the spectral data for full interpretation.[1]

¹³C NMR Spectroscopic Data

Infrared (IR) Spectroscopy Data

Specific experimental IR data with peak assignments for this compound is limited. However, characteristic absorption bands can be predicted based on its functional groups. Expected peaks would include O-H stretching for the hydroxyl group, C-H stretching for the aromatic and methyl groups, C=C and C=N stretching within the quinoline ring, and C-O stretching.

Mass Spectrometry (MS) Data

While experimental mass spectra with detailed fragmentation analysis for this compound are not widely published, predicted mass spectrometry data is available. The primary ionization method for such aromatic nitrogen heterocycles is typically electron ionization (EI).

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 174.09134 |

| [M+Na]⁺ | 196.07328 |

| [M-H]⁻ | 172.07678 |

| [M+NH₄]⁺ | 191.11788 |

| [M+K]⁺ | 212.04722 |

| [M]⁺ | 173.08351 |

Experimental Protocols

The following sections outline general methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added for chemical shift calibration.

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard pulse sequences are used for both ¹H (single-pulse) and ¹³C (proton-decoupled) acquisitions.

-

Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid this compound is finely ground with dry potassium bromide (KBr).

-

The mixture is then compressed under high pressure to form a thin, transparent pellet.

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction:

-

For a solid sample like this compound, a direct insertion probe is commonly used. The sample is placed in a capillary tube at the end of the probe and introduced into the ion source.

Ionization:

-

Electron Ionization (EI) is a standard method for this type of compound. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Synthesis of 2,6-Dimethylquinolin-4-ol from p-Toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,6-dimethylquinolin-4-ol from p-toluidine, primarily through the Conrad-Limpach reaction. This quinolinol derivative is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide array of therapeutic agents. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and characterization data.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, have made their synthesis a focal point of organic and medicinal chemistry. This compound, in particular, is a valuable scaffold for further functionalization in the development of novel therapeutic agents.

The most common and effective method for the synthesis of 4-hydroxyquinolines from anilines is the Conrad-Limpach synthesis.[1] This reaction involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, which then undergoes thermal cyclization at high temperatures to yield the 4-hydroxyquinoline.[1][2][3]

Synthetic Pathway

The synthesis of this compound from p-toluidine is typically achieved via a two-step Conrad-Limpach reaction.

Step 1: Formation of the Enamine Intermediate

The first step involves the condensation of p-toluidine with ethyl acetoacetate to form the enamine intermediate, ethyl 3-(p-tolylamino)but-2-enoate. This reaction is typically carried out at a moderate temperature.

Step 2: Thermal Cyclization

The isolated or in situ generated enamine intermediate is then subjected to high temperatures (typically around 250 °C) in a high-boiling inert solvent to induce an intramolecular cyclization, yielding this compound.[1][2] The product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 2,6-dimethyl-1,4-dihydroquinolin-4-one (keto) form, with the keto form believed to be predominant.[1]

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO | [4] |

| Molecular Weight | 173.21 g/mol | [4] |

| Melting Point | 283-287 °C | [4] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ | 11.60 (s, 1H), 7.99 (d, J = 8.2 Hz, 1H), 7.81 (dd, J = 6.6, 3.0 Hz, 2H), 7.62 – 7.55 (m, 3H), 7.53 (s, 1H), 7.16 (d, J = 8.2 Hz, 1H), 6.28 (d, J = 1.7 Hz, 1H), 2.44 (s, 3H) | [5] |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ | 176.80, 149.76, 141.85, 140.68, 134.28, 130.37, 128.98, 127.37, 124.94, 124.72, 122.90, 117.98, 107.23, 21.42 | [5] |

| IR (KBr) ν (cm⁻¹) | Data not available in search results | |

| Mass Spectrum (m/z) | Data not available in search results |

Note: The provided NMR data is for a similar 2-substituted-6-methylquinolin-4(1H)-one and serves as a representative example. Specific spectral data for this compound was not found in the search results.

Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in Conrad-Limpach Synthesis

| Solvent | Boiling Point (°C) | Yield (%) |

| Methyl benzoate | 200 | 25 |

| Ethyl benzoate | 213 | 34 |

| 1,2,4-Trichlorobenzene | 213 | 54 |

| 2-Nitrotoluene | 222 | 51 |

| Propyl benzoate | 230 | 65 |

| Isobutyl benzoate | 240 | 66 |

| 2,6-di-tert-butylphenol | 253 | 65 |

| Dowtherm A | 257 | 65 |

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[6][7]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Conrad-Limpach synthesis.

Step 1: Synthesis of Ethyl 3-(p-tolylamino)but-2-enoate

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as toluene.

-

Add a catalytic amount of a weak acid, for example, a few drops of glacial acetic acid.

-

Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ethyl 3-(p-tolylamino)but-2-enoate can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude ethyl 3-(p-tolylamino)but-2-enoate from the previous step.

-

Add a high-boiling point solvent such as Dowtherm A or diphenyl ether. A typical ratio is 10-20 mL of solvent per gram of the intermediate.[3]

-

Add a catalytic amount (e.g., 2 drops) of concentrated sulfuric acid to the stirred mixture.[7]

-

Heat the reaction mixture with stirring to approximately 250-260 °C.[3]

-

Maintain this temperature for 30-60 minutes. During this period, the ethanol produced will distill off.[7]

-

Monitor the progress of the cyclization by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of a suitable solvent (e.g., cold ethanol or diethyl ether) to remove the residual high-boiling solvent.[3]

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.[3]

Mandatory Visualizations

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Conrad-Limpach synthesis provides a reliable and effective method for the preparation of this compound from readily available starting materials. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the high temperature required for the cyclization step, and the choice of an appropriate high-boiling solvent. This technical guide provides a solid foundation for researchers to undertake the synthesis and further explore the chemical and biological properties of this and related quinolinol derivatives.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,6-Dimethyl-4-quinolinol CAS#: 15644-82-3 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Conrad-Limpach Synthesis of 2,6-Dimethylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the Conrad-Limpach synthesis for the preparation of 2,6-Dimethylquinolin-4-ol, a valuable quinoline derivative. This guide details the reaction mechanism, experimental protocols, and relevant quantitative data to support researchers in the successful synthesis of this compound.

Introduction

The Conrad-Limpach synthesis is a classic and versatile method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[1] Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of an aniline with a β-ketoester.[1] The synthesis of this compound, a key intermediate in various research and development applications, is achieved through the reaction of p-toluidine and ethyl acetoacetate.

Reaction Mechanism and Signaling Pathway

The Conrad-Limpach synthesis proceeds in two key stages: the formation of a β-aminoacrylate (enamine) intermediate, followed by a high-temperature thermal cyclization.[2]

Step 1: Enamine Formation

The reaction is initiated by the nucleophilic attack of the aniline (p-toluidine) on the ketone carbonyl of the β-ketoester (ethyl acetoacetate). This initial condensation, typically conducted at moderate temperatures, yields the kinetically favored β-aminoacrylate intermediate, ethyl 3-(p-tolylamino)crotonate.

Step 2: Thermal Cyclization

The second stage requires significantly higher temperatures (around 250 °C) and involves the intramolecular cyclization of the enamine intermediate.[1][2] This step is the rate-determining step and often requires the use of a high-boiling, inert solvent to achieve the necessary temperature for the reaction to proceed efficiently.[1] The cyclization is followed by the elimination of ethanol to afford the final this compound product.

Below is a DOT language script illustrating the reaction mechanism.

References

Technical Guide: Physicochemical Properties and Synthesis of 2,6-Dimethylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. Among these, 2,6-Dimethylquinolin-4-ol, a substituted 4-hydroxyquinoline, represents an important scaffold for the development of novel therapeutic agents. Its structural features, including the quinoline core and methyl substitutions, are expected to influence its physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the known physical characteristics, a detailed experimental protocol for its synthesis via the Conrad-Limpach reaction, and relevant spectral data information. The tautomeric nature of 4-hydroxyquinolines means that this compound exists in equilibrium with its keto form, 2,6-dimethyl-1H-quinolin-4-one.

Physicochemical Properties

The experimental data for the physical characteristics of this compound is limited in publicly accessible literature. The available data, including predicted values, are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | - |

| Molecular Weight | 173.21 g/mol | - |

| Melting Point | 283-287 °C | [1] |

| Boiling Point (Predicted) | 324.5 ± 37.0 °C | [1] |

| pKa (Predicted) | 4.62 ± 0.40 | - |

| Solubility | No experimental data available. Generally, 4-hydroxyquinolines are sparingly soluble in water but soluble in organic solvents like ethanol, DMSO, and DMF. | - |

Synthesis of this compound via Conrad-Limpach Reaction

The most common and effective method for the synthesis of this compound is the Conrad-Limpach reaction. This thermal cyclization process involves two main stages: the formation of an enamine intermediate from p-toluidine and ethyl acetoacetate, followed by a high-temperature ring closure.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(p-tolylamino)crotonate (Enamine Intermediate)

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine p-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as toluene.

-

Add a catalytic amount of a weak acid, for instance, a few drops of glacial acetic acid.

-

Heat the mixture to reflux. The water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ethyl 3-(p-tolylamino)crotonate can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the crude ethyl 3-(p-tolylamino)crotonate from the previous step.

-

Add a high-boiling inert solvent, such as Dowtherm A or mineral oil. A typical ratio is 10-20 mL of solvent per gram of the intermediate.

-

Heat the mixture with vigorous stirring to approximately 250 °C.

-

Maintain this temperature for 30-60 minutes. Ethanol, a byproduct of the cyclization, will distill off.

-

Monitor the completion of the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will precipitate as a solid.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a low-boiling solvent like petroleum ether or cold ethanol to remove the high-boiling solvent.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Caption: Experimental workflow for the synthesis of this compound.

Spectral Data

For reference, the spectral data of the related compound 2,6-Dimethylquinoline (which lacks the 4-hydroxyl group) are available and can provide some insight into the expected signals from the dimethylated quinoline core. However, significant differences, particularly in the IR and NMR spectra, are expected due to the presence of the hydroxyl/keto group in this compound.

Biological Activity

While specific biological activities for this compound have not been extensively reported, the broader class of quinoline derivatives is known for a wide range of pharmacological effects. Many 4-hydroxyquinoline derivatives exhibit antibacterial, antifungal, and anticancer properties. The presence of the methyl groups at the 2 and 6 positions can influence the molecule's lipophilicity and steric interactions with biological targets, potentially modulating its activity and selectivity. Further research is warranted to explore the therapeutic potential of this specific compound.

Conclusion

This compound is a valuable synthetic target in medicinal chemistry. Its synthesis is well-established through the Conrad-Limpach reaction. While a complete physicochemical profile, including experimental spectral and solubility data, is yet to be fully elucidated in the public literature, this guide provides the currently available information and a robust protocol for its preparation. The data and procedures outlined herein are intended to support further research and development efforts focused on this promising quinoline derivative.

References

An In-depth Technical Guide to the Solubility of 2,6-Dimethylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 2,6-dimethylquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and materials science. A comprehensive search of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a framework for the systematic determination of its solubility. It includes a qualitative assessment of its expected solubility based on its chemical structure, a template for data presentation, and detailed experimental protocols for determining thermodynamic solubility via the established shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Introduction and Qualitative Solubility Assessment

This compound belongs to the quinolin-4-one class of heterocyclic compounds. Its structure, featuring a quinoline core, two methyl groups, and a hydroxyl group, dictates its physicochemical properties. The bicyclic aromatic system and the methyl groups confer a significant hydrophobic character, suggesting low intrinsic solubility in aqueous media. Conversely, the hydroxyl group at the 4-position, which allows the molecule to exist as the 4-hydroxyquinoline tautomer, can participate in hydrogen bonding, potentially increasing solubility in protic solvents. Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[1][2] Derivatives with lipophilic substituents, such as the two methyl groups in this compound, are generally expected to exhibit enhanced solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol. The solubility in aqueous buffers is expected to be pH-dependent due to the basic nitrogen atom in the quinoline ring.[3]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various solvents has not been reported in publicly accessible literature. The following table is provided as a template for researchers to populate with their experimentally determined values, ensuring a standardized format for data comparison.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Water | 37 | HPLC-UV | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | HPLC-UV | ||

| Phosphate-Buffered Saline (pH 7.4) | 37 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Isopropanol | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Acetone | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| Add other solvents as required |

Experimental Protocols

The following protocols describe the determination of thermodynamic (equilibrium) solubility, which is a critical parameter for drug development and formulation. The shake-flask method is considered the "gold standard" for this measurement.[4][5]

3.1. Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the concentration of the compound in a saturated solution that is in equilibrium with its solid form.

3.1.1. Materials and Equipment

-

This compound (solid powder)

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

3.1.2. Procedure: Preparation of Saturated Solution and Equilibration

-

Add an excess amount of solid this compound to a series of glass vials. An excess is crucial to ensure saturation and can be visually confirmed by the presence of undissolved solid at the end of the experiment.[6][7]

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[8][9] Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.

3.1.3. Procedure: Sample Separation and Preparation

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.[10]

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the calibration curve.

3.2. Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of quinoline derivatives.[10][11]

3.2.1. Preparation of Calibration Standards

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

3.2.2. HPLC Method Parameters (Suggested Starting Conditions)

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water containing an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Injection Volume: 10 µL.[10]

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, determined by a UV scan. If unknown, a photodiode array (PDA) detector can be used to identify the optimal wavelength during an initial run.

-

Column Temperature: 25 °C.

3.2.3. Analysis and Calculation

-

Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.[10]

-

Inject the prepared (diluted) samples from the solubility experiment.

-

Determine the concentration of the diluted sample using the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the logical steps for determining the thermodynamic solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. byjus.com [byjus.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

Potential Biological Activities of 2,6-Dimethylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 2,6-Dimethylquinolin-4-ol is limited in publicly available scientific literature. This guide extrapolates potential activities based on the well-documented biological profiles of structurally related quinoline and quinolin-4-ol derivatives. The quantitative data and specific signaling pathways presented herein are illustrative and intended to provide a framework for future investigation.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural and synthetic molecules with significant biological activities.[1][2] The quinoline ring system is considered a "privileged structure" in medicinal chemistry, frequently appearing in therapeutic agents with applications ranging from antimicrobial to anticancer and anti-inflammatory effects.[3][4] The introduction of various substituents onto the quinoline core allows for the fine-tuning of its pharmacological properties.

This technical guide focuses on the potential biological activities of a specific derivative, this compound. The presence of a hydroxyl group at the C-4 position and methyl groups at the C-2 and C-6 positions suggests that this compound may exhibit a range of biological effects, primarily in the realms of anticancer and antimicrobial activities. This document aims to provide a comprehensive overview of these potential activities, supported by generalized experimental protocols and illustrative data based on analogous compounds.

Potential Anticancer Activity

Quinolin-4-one derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor cell growth and induce apoptosis.[1][5][6] The structural features of this compound suggest it may share these properties.

Postulated Mechanisms of Action

The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation. Potential mechanisms for this compound include:

-

Inhibition of Topoisomerases: Many quinoline-based compounds are known to target DNA topoisomerases, enzymes crucial for DNA replication and repair. Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptotic cell death in cancer cells.

-

Induction of Apoptosis: Quinoline derivatives can induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the modulation of pro-apoptotic and anti-apoptotic proteins, such as the Bcl-2 family, and the activation of caspases.[3]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism for anticancer drugs. Quinolin-4-ols may induce cell cycle arrest at various phases (e.g., G2/M or S phase), preventing cancer cells from dividing and proliferating.[5]

-

Inhibition of Angiogenesis: Some quinoline derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.

-

Modulation of Signaling Pathways: Quinolin-4-ols can interfere with various signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[7]

Illustrative Quantitative Data for Anticancer Activity

The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines. These values are based on typical potencies observed for structurally similar quinolin-4-ol derivatives and are for illustrative purposes only.

| Cell Line | Cancer Type | Putative IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5 - 15 |

| A549 | Lung Carcinoma | 10 - 25 |

| HCT-116 | Colon Carcinoma | 8 - 20 |

| K-562 | Chronic Myelogenous Leukemia | 12 - 30 |

Potential Antimicrobial Activity

The quinoline scaffold is the basis for a major class of antibiotics, the quinolones.[2] Therefore, it is plausible that this compound possesses antimicrobial properties.

Postulated Mechanisms of Action

The primary mechanism of action for many antibacterial quinoline derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds prevent the bacterial cells from dividing and lead to cell death.

Antifungal activities of quinoline derivatives have also been reported and may involve disruption of the fungal cell membrane, inhibition of key fungal enzymes, or interference with fungal biofilm formation.

Illustrative Quantitative Data for Antimicrobial Activity

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a selection of pathogenic microorganisms. These values are based on data for analogous compounds and serve as a guide for potential efficacy.

| Microorganism | Type | Putative MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 16 - 64 |

| Escherichia coli | Gram-negative bacteria | 32 - 128 |

| Candida albicans | Fungal pathogen | 8 - 32 |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Synthesis of this compound

A plausible synthetic route for this compound is the Conrad-Limpach synthesis.[9][10][11][12] This method involves the condensation of an aniline with a β-ketoester.

Materials:

-

p-Toluidine

-

Ethyl acetoacetate

-

High-boiling point inert solvent (e.g., Dowtherm A)

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Condensation: An equimolar mixture of p-toluidine and ethyl acetoacetate is heated in ethanol. A catalytic amount of hydrochloric acid can be added. The reaction mixture is refluxed for 2-4 hours.

-

Cyclization: The intermediate formed is isolated and then heated in a high-boiling point solvent, such as Dowtherm A, at approximately 250°C to induce cyclization.

-

Isolation: The reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration and purified by recrystallization.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[17][18][19]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

-

Sterile petri dishes

-

This compound

-

Positive control (e.g., a standard antibiotic)

-

Negative control (e.g., DMSO)

-

Sterile cork borer

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate.

-

Well Creation: Punch wells of a uniform diameter in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume of the this compound solution, positive control, and negative control to separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Signaling Pathways

Potential Apoptotic Signaling Pathway

Based on the known mechanisms of similar compounds, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive research on the quinoline and quinolin-4-ol scaffold strongly suggests its potential as a bioactive compound. The information and protocols provided in this guide offer a solid foundation for initiating research into the anticancer and antimicrobial properties of this specific derivative. Further in-depth studies, including synthesis, in vitro and in vivo evaluations, and mechanistic investigations, are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neuroquantology.com [neuroquantology.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. jptcp.com [jptcp.com]

- 12. scribd.com [scribd.com]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. chemistnotes.com [chemistnotes.com]

- 18. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dimethylquinolin-4-ol: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. Among the vast array of quinoline derivatives, 2,6-dimethylquinolin-4-ol emerges as a compound of significant interest for the development of novel therapeutic agents. Its structural features, combining the established pharmacophore of the 4-hydroxyquinoline core with the modulatory influence of two methyl groups, offer a promising foundation for tuning biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, potential biological applications based on related structures, and key structure-activity relationships, to empower researchers in their drug discovery endeavors.

Synthesis of this compound

The most probable and historically significant method for the synthesis of this compound is the Conrad-Limpach synthesis . This reaction involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline. For the synthesis of this compound, the specific reactants would be p-toluidine and ethyl acetoacetate.

The synthesis proceeds in two key stages:

-

Formation of the β-arylaminoacrylate: p-Toluidine reacts with ethyl acetoacetate to form the intermediate ethyl 3-(p-tolylamino)but-2-enoate.

-

Thermal Cyclization: The intermediate is heated to a high temperature (typically around 250°C) in a high-boiling point solvent, such as mineral oil or Dowtherm A, to induce cyclization and subsequent elimination of ethanol, yielding the this compound product.

Detailed Experimental Protocol (Adapted from a similar synthesis)

Materials:

-

p-Toluidine

-

Ethyl acetoacetate

-

High-boiling point solvent (e.g., Dowtherm A, Mineral Oil)

-

Petroleum ether

-

Decolorizing carbon (e.g., Norit or Darco)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place the high-boiling point solvent (e.g., 150 ml of Dowtherm A).

-

Heating: Heat the solvent to reflux with stirring.

-

Addition of Intermediate: Rapidly add the pre-formed ethyl 3-(p-tolylamino)but-2-enoate (or a mixture of p-toluidine and ethyl acetoacetate) through the dropping funnel.

-

Reflux: Continue stirring and refluxing for 10-15 minutes after the addition is complete.

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, which should result in the precipitation of a solid.

-

Isolation: Add petroleum ether (approx. 200 ml) to the cooled mixture. Collect the solid product by filtration using a Büchner funnel and wash it with additional petroleum ether (100 ml).

-

Purification: Air-dry the crude product. For further purification, treat the crude solid with decolorizing carbon in boiling water. Filter the hot solution and allow it to cool to induce crystallization of the purified this compound.

Potential Biological Activities and Medicinal Chemistry Applications

Direct biological data for this compound is scarce in publicly available literature. However, the extensive research on the quinolin-4-ol scaffold allows for informed predictions of its potential therapeutic applications. The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

Anticancer Activity

The 4-quinolone core is a well-established pharmacophore in the design of anticancer agents. Derivatives have been shown to inhibit various cellular targets involved in cancer progression.

| Compound Class | Target/Activity | Cell Lines | IC50 Values |

| Quinoline-oxadiazole derivatives | EGFR Tyrosine Kinase | HepG2, MCF-7 | 0.137–0.332 µg/mL (HepG2), 0.164–0.583 µg/mL (MCF-7) |

| 4-Anilinoquinazoline derivatives | EGFR/VEGFR-2 | A549, H446 | - |

| 1,4-Dihydropyridine-quinoline hybrids | Cytotoxicity | MCF-7, LS180, MOLT-4 | 17.4 - 29.7 µM |

The presence of the methyl groups at the 2 and 6 positions of the quinoline ring in this compound could influence its interaction with biological targets and its metabolic stability, potentially leading to potent and selective anticancer agents.

Antimicrobial Activity

Quinolone derivatives, most notably the fluoroquinolones, are a major class of antibacterial agents. The 4-quinolone scaffold is crucial for their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. While the specific antimicrobial potential of this compound is unknown, related iodo-quinoline derivatives have demonstrated antibacterial effects, particularly against S. epidermidis.

Other Potential Applications

The versatility of the quinoline scaffold suggests that this compound could be explored for a wide range of other therapeutic areas, including:

-

Anti-inflammatory: Certain quinoline derivatives have shown anti-inflammatory properties.

-

Antiviral: The quinoline core is present in some antiviral drugs.

-

Neuroprotective: The 2-carboxylic acid derivative of 4-hydroxyquinoline, kynurenic acid, is a known neuroprotective agent.

Structure-Activity Relationships (SAR) of the Quinolin-4-ol Scaffold

The biological activity of quinolin-4-ol derivatives is highly influenced by the substitution pattern on the quinoline ring. Understanding these structure-activity relationships is crucial for the rational design of new drug candidates based on the this compound core.

Key SAR insights for the quinolin-4-ol scaffold include:

-

C2-Position: The methyl group in this compound at this position can influence the molecule's conformation and interaction with target proteins.

-

C3-Position: Substitution at the C3 position is often critical for potent biological activity in many quinolone derivatives.

-

C6-Position: The methyl group at the C6 position can impact the molecule's lipophilicity and metabolic stability.

-

C7-Position: Halogen substitution (e.g., chloro, fluoro) at this position is a common strategy to enhance the potency of quinolone-based drugs.

-

N1-Position: Derivatization at the nitrogen atom can be used to modulate solubility and cell permeability.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the well-established biological activities of the broader quinolin-4-ol class, this molecule holds significant potential for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of this scaffold via the Conrad-Limpach reaction provides a solid foundation for the generation of diverse analog libraries. Future research focused on the synthesis and comprehensive biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential and pave the way for the discovery of new and effective medicines.

In Silico Prediction of 2,6-Dimethylquinolin-4-ol Bioactivity: A Technical Guide

This guide provides a comprehensive overview of in silico methodologies for predicting the biological activity of 2,6-Dimethylquinolin-4-ol. It is intended for researchers, scientists, and professionals in the field of drug discovery and development. By leveraging computational tools, researchers can hypothesize potential biological targets, predict efficacy, and assess the pharmacokinetic properties of this compound before undertaking extensive experimental validation.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2][3][4]. The specific biological activities of this compound are not extensively documented in publicly available literature. Therefore, in silico prediction methods are invaluable for elucidating its potential therapeutic applications.

This document outlines a systematic approach to predict the bioactivity of this compound using established computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis.

In Silico Bioactivity Prediction Methodologies

A variety of computational methods can be employed to predict the biological activity of small molecules. The following sections detail the core techniques applicable to this compound, based on successful applications with other quinoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. For quinoline derivatives, QSAR models have been successfully developed to predict their activity as P-selectin inhibitors, P-glycoprotein inhibitors, antimalarial agents, and anti-breast cancer agents[5][6][7][8].

A typical QSAR workflow involves:

-

Data Collection: A dataset of quinoline derivatives with known biological activity against a specific target is compiled.

-

Molecular Descriptor Calculation: Numerical descriptors representing the physicochemical properties of the molecules are calculated.

-

Model Development: Statistical methods are used to build a model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mechanism and predicting the binding affinity of a compound to a specific biological target. Docking studies have been widely used to investigate the interaction of quinoline derivatives with various targets, including lactate dehydrogenase (antimalarial), aromatase (anti-breast cancer), DNA gyrase (antibacterial), and various kinases[7][8][9][10].

The molecular docking process generally includes:

-

Preparation of the Receptor: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

-

Preparation of the Ligand: The 3D structure of this compound is generated and optimized.

-

Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformations are sampled.

-

Scoring and Analysis: The binding poses are evaluated using a scoring function, and the interactions are analyzed.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models for quinoline derivatives have been developed to identify novel antioxidant and dual EGFR/VEGFR-2 inhibitors[11][12].

Pharmacophore modeling can be performed using two main approaches:

-

Ligand-based: A model is generated based on a set of active molecules when the receptor structure is unknown.

-

Structure-based: The model is derived from the interactions between a ligand and its target receptor.

Data Presentation: Predicted Bioactivities of Quinoline Derivatives

While specific quantitative data for this compound is not available, the following tables summarize representative in silico and in vitro data for other quinoline derivatives to provide a comparative context.

Table 1: QSAR Model Performance for Predicting Bioactivity of Quinoline Derivatives

| Biological Target | Model Type | R² (Training Set) | Q² (Cross-validation) | r² (Test Set) | Reference |

| P-selectin | SMILES-based | - | - | 0.709 - 0.793 | [5] |

| ABCB1 | Machine Learning (CatBoost) | 0.95 | - | - | [6] |

| Plasmodium falciparum | CoMFA | - | > 0.5 | 0.878 | [13] |

| Plasmodium falciparum | CoMSIA | - | > 0.5 | 0.876 | [13] |

| Serine/threonine kinase STK10 | CoMFA | 0.913 | 0.625 | - | [14] |

Table 2: Molecular Docking Scores of Quinoline Derivatives against Various Targets

| Compound/Derivative | Biological Target | Docking Score (kcal/mol) | Reference |

| Quinoline Derivative 17 | P-glycoprotein (6C0V) | -9.22 | [6] |

| Quinoline Derivative 10 | DNA gyrase | -18.8 | [9] |

| Quinoline-thiazolidinone-isonicotinamide hybrids | M. tuberculosis Enoyl-ACP Reductase (InhA) | -7.5 to -9.3 | [1] |

| Tacrine derivative 3c | Acetylcholinesterase (AChE) | -11.49 (Glide score) | [1] |

| Quinoline hydrazone derivatives 45, 48, 53 | DNA gyrase (3IFZ) | -8.33, -7.8, -7.86 | [2] |

| Quinazolin-4-one derivatives | p38alpha kinase (3GC7) | -6.836 to -7.265 | [10] |

Table 3: In Vitro Bioactivity of Selected Quinoline Derivatives

| Compound/Derivative | Biological Activity | IC₅₀ / MIC | Cell Line / Organism | Reference |

| 4c (4-aminoquinoline derivative) | Cytotoxicity | 0.8 µM | A549 (human lung carcinoma) | [12] |

| 4-hydroxy-3-iodo-quinol-2-one (11) | Antimicrobial (MIC) | 0.097 µg/mL | MRSA-1 | [9] |

| Quinoline derivative 6 | Antibacterial (MIC) | 3.12 - 50 µg/mL | B. cereus, Staphylococcus, Pseudomonas, E. coli | [15] |

| 2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol (8e) | Antitubercular (MIC) | 21.2 µM | M. tuberculosis H37Rv | [16] |

| 2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol (8h) | Antitubercular (MIC) | - | M. tuberculosis H37Rv | [16] |

| 6-aryl-2-styrylquinazolin-4-one (3c) | Anticancer (IC₅₀) | 22.48 µM | TK-10 (human renal) | [17] |

| 6-aryl-2-styrylquinazolin-4-one (3c) | Anticancer (IC₅₀) | 14.96 µM | UACC-62 (melanoma) | [17] |

Experimental Protocols for In Silico Prediction

This section provides detailed methodologies for the key in silico experiments to predict the bioactivity of this compound.

Protocol for QSAR Model Development

-

Dataset Preparation:

-

Compile a dataset of at least 30-50 quinoline derivatives with experimentally determined biological activity (e.g., IC₅₀, EC₅₀) against a single target.

-

Ensure the data is consistent and covers a significant range of activity.

-

Divide the dataset into a training set (70-80%) and a test set (20-30%).

-

-

Molecular Structure Preparation:

-

Draw the 2D structures of all molecules in the dataset, including this compound.

-

Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Descriptor Calculation:

-

Calculate a variety of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) for all molecules using software like PaDEL-Descriptor, DRAGON, or MOE.

-

-

Model Building:

-

Use a statistical method such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build the QSAR model using the training set.

-

-

Model Validation:

-

Perform internal validation using methods like leave-one-out cross-validation (LOO-CV) to assess the robustness of the model.

-

Perform external validation by predicting the activity of the test set compounds and comparing the predicted values with the experimental data.

-

-

Prediction for this compound:

-

Use the validated QSAR model to predict the biological activity of this compound.

-

Protocol for Molecular Docking

-

Target Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools, Schrödinger Maestro, or UCSF Chimera.

-

Identify the binding site based on the co-crystallized ligand or using a binding site prediction tool.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization and assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Define the grid box around the binding site of the protein.

-

Run the docking simulation using software like AutoDock Vina, Glide, or GOLD. The software will generate multiple binding poses of the ligand in the receptor's active site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

-

Protocol for Ligand-Based Pharmacophore Modeling

-

Training Set Selection:

-

Select a set of structurally diverse and highly active quinoline derivatives that act on the same biological target.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers for each molecule in the training set.

-

-

Pharmacophore Feature Identification:

-

Identify common chemical features among the active molecules, such as hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups.

-

-

Pharmacophore Model Generation:

-

Use software like PharmaGist, MOE, or Catalyst to align the conformers and generate pharmacophore hypotheses.

-

Score and rank the hypotheses based on how well they map the active compounds.

-

-

Model Validation:

-

Validate the best pharmacophore model using a test set of active and inactive molecules. A good model should be able to distinguish between active and inactive compounds.

-

-

Virtual Screening:

-

Use the validated pharmacophore model to screen a database of compounds to identify new molecules that match the pharmacophore, including this compound.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the in silico prediction of bioactivity.

Caption: Workflow for in silico bioactivity prediction of this compound.

Caption: Detailed workflow for molecular docking experiments.

Caption: Hypothetical signaling pathway targeted by quinoline derivatives.

Conclusion

While experimental data on the bioactivity of this compound is scarce, in silico prediction methods offer a powerful and resource-efficient approach to explore its therapeutic potential. By applying QSAR modeling, molecular docking, and pharmacophore analysis, researchers can generate testable hypotheses regarding its biological targets and mechanism of action. The workflows and protocols outlined in this guide provide a solid framework for initiating the computational investigation of this compound, paving the way for its potential development as a novel therapeutic agent. Subsequent experimental validation is crucial to confirm the in silico predictions and fully characterize the pharmacological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization [jcbms.org]

- 6. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. connectjournals.com [connectjournals.com]

- 11. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular dynamics simulation and 3D-pharmacophore analysis of new quinoline-based analogues with dual potential against EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. docta.ucm.es [docta.ucm.es]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 2,6-Dimethylquinolin-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2,6-dimethylquinolin-4-ol, a molecule of interest in medicinal chemistry and drug development. The guide details the structural and spectroscopic characteristics of its tautomeric forms, outlines experimental protocols for their study, and presents quantitative data to facilitate further research and application.

Introduction to Tautomerism in 4-Hydroxyquinolines

The quinoline ring system is a prevalent scaffold in numerous biologically active compounds. Specifically, 4-hydroxyquinolines and their tautomeric counterparts, 4-quinolones, exhibit a dynamic equilibrium that is crucial to their chemical reactivity and biological function. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and a concurrent shift in double bonds. In the case of this compound, the equilibrium exists between the enol form (this compound) and the keto form (2,6-dimethyl-1H-quinolin-4-one).

Extensive studies on the 4-hydroxyquinoline core structure have demonstrated that the keto form is generally the more stable and, therefore, the predominant tautomer in both solid and solution phases.[1] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide functionality in the quinolone form compared to the enol's vinylogous acid character. The position of this equilibrium can be influenced by factors such as solvent polarity, temperature, and pH.

Synthesis of this compound

The most common and effective method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[2][3][4] This two-step process involves the initial condensation of a β-ketoester with an aniline, followed by a high-temperature cyclization. For the synthesis of this compound, p-toluidine and ethyl acetoacetate are the appropriate starting materials.

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Formation of the Enamine Intermediate (Ethyl 3-(p-tolylamino)crotonate)

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine p-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as toluene or ethanol.[5]

-

Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

-

In a separate round-bottom flask, place the crude enamine intermediate from Step 1.

-

Add a high-boiling point, inert solvent such as mineral oil or diphenyl ether (approximately 10-20 mL per gram of intermediate).[3]

-

Heat the mixture with stirring to approximately 250 °C.[4]

-

Maintain this temperature for 30-60 minutes. The cyclization process involves the elimination of ethanol.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes or toluene) to remove the high-boiling solvent.

-

The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Spectroscopic and Computational Characterization

The tautomeric equilibrium of this compound can be thoroughly investigated using a combination of spectroscopic techniques and computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to their electronic environment, allowing for the differentiation between the keto and enol forms.

Expected Chemical Shifts:

| Tautomer | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Keto Form | ¹H (N-H) | ~11.7 | Broad singlet, exchangeable with D₂O.[6] |

| ¹H (Aromatic) | 7.0 - 8.2 | Complex multiplet pattern. | |

| ¹H (C3-H) | ~6.3 | Singlet.[6] | |

| ¹H (C2-CH₃) | ~2.4 | Singlet. | |

| ¹H (C6-CH₃) | ~2.5 | Singlet. | |

| ¹³C (C=O) | ~177 | Characteristic downfield shift for the carbonyl carbon.[6] | |

| ¹³C (Aromatic) | 118 - 150 | Multiple signals.[6] | |

| ¹³C (C3) | ~107 | [6] | |

| ¹³C (C2-CH₃) | ~18-22 | ||

| ¹³C (C6-CH₃) | ~20-24 | ||

| Enol Form | ¹H (O-H) | ~9-12 | Broad singlet, exchangeable with D₂O. |

| ¹H (Aromatic) | 7.0 - 8.5 | ||

| ¹H (C3-H) | ~6.5 | ||

| ¹H (C2-CH₃) | ~2.5 | ||

| ¹H (C6-CH₃) | ~2.6 | ||

| ¹³C (C-OH) | ~155-165 | ||

| ¹³C (Aromatic) | 110 - 150 | ||

| ¹³C (C3) | ~100-110 | ||

| ¹³C (C2-CH₃) | ~19-23 | ||

| ¹³C (C6-CH₃) | ~21-25 |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄). The choice of solvent can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz).

-

Data Analysis:

-

Identify the characteristic signals for both the keto and enol forms.

-

To determine the tautomeric ratio, integrate a well-resolved, non-overlapping proton signal for each tautomer. The ratio of the integrals corresponds to the molar ratio of the tautomers. For example, the signals for the C3-H proton of the keto and enol forms could be used.

-

The equilibrium constant (KT = [enol]/[keto]) can then be calculated.

-

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information for characterizing the tautomeric forms.

Expected Spectroscopic Data:

| Spectroscopy | Tautomer | Expected Absorption | Vibrational/Electronic Transition |

| IR | Keto Form | 1640-1680 cm⁻¹ | C=O stretch |

| 3200-3400 cm⁻¹ | N-H stretch | ||

| Enol Form | 3200-3600 cm⁻¹ | O-H stretch (broad) | |

| ~1620 cm⁻¹ | C=C stretch | ||

| UV-Vis | Keto Form | λmax ~330-350 nm | π → π* transitions of the quinolone chromophore. |

| Enol Form | λmax ~300-320 nm | π → π* transitions of the hydroxyquinoline chromophore. |

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of this compound in the solvent of interest (e.g., ethanol, cyclohexane).

-

Data Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-450 nm using a dual-beam spectrophotometer.

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the keto and enol forms.

-

The relative intensities of these bands can be used to qualitatively assess the position of the tautomeric equilibrium.

-

For quantitative analysis, the molar absorptivity (ε) of each tautomer at their respective λmax would be required, which can be determined using "locked" derivatives (e.g., N-methylated for the keto form and O-methylated for the enol form).

-

Computational Chemistry